2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride
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Overview
Description
2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride is a versatile chemical compound with a molecular weight of 206.63 g/mol . It is known for its unique structure, which includes a tetrazole ring, making it valuable in various scientific research fields such as pharmaceuticals, biochemistry, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amination: The resulting tetrazole compound is then subjected to amination to introduce the amino group.
Amidation: The final step involves amidation to form the propanamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated tetrazole derivatives.
Scientific Research Applications
2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its unique structure and reactivity.
Biochemistry: The compound is used in studying enzyme interactions and protein modifications.
Material Sciences: It is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This makes it a valuable tool in drug design and enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-methyltetrazol-5-yl)propanoic acid;hydrochloride
- 3-Amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride
Uniqueness
2-Amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride is unique due to its specific combination of the tetrazole ring and the propanamide structure. This combination provides distinct reactivity and binding properties, making it more versatile in various scientific applications compared to its similar compounds.
Properties
IUPAC Name |
2-amino-3-(2-methyltetrazol-5-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6O.ClH/c1-11-9-4(8-10-11)2-3(6)5(7)12;/h3H,2,6H2,1H3,(H2,7,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAXLFQDGYHSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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